tert-butylN-{[4-(hydroxymethyl)-1-imino-1-oxo-1lambda6-thian-4-yl]methyl}carbamate
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Overview
Description
tert-butylN-{[4-(hydroxymethyl)-1-imino-1-oxo-1lambda6-thian-4-yl]methyl}carbamate is a complex organic compound with a unique structure that includes a thian ring, a hydroxymethyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-{[4-(hydroxymethyl)-1-imino-1-oxo-1lambda6-thian-4-yl]methyl}carbamate typically involves multiple steps. One common method includes the reaction of a thian derivative with tert-butyl carbamate under specific conditions. The reaction often requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as crystallization or chromatography to achieve the required purity levels for various applications .
Chemical Reactions Analysis
Types of Reactions
tert-butylN-{[4-(hydroxymethyl)-1-imino-1-oxo-1lambda6-thian-4-yl]methyl}carbamate can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The imino group can be reduced to form amines.
Substitution: The carbamate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while reduction of the imino group may produce primary or secondary amines .
Scientific Research Applications
Chemistry
In chemistry, tert-butylN-{[4-(hydroxymethyl)-1-imino-1-oxo-1lambda6-thian-4-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful in studying biological pathways and mechanisms .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butylN-{[4-(hydroxymethyl)-1-imino-1-oxo-1lambda6-thian-4-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- tert-butylN-{[4-(hydroxymethyl)-1,1-dioxo-1lambda6-thian-4-yl]methyl}carbamate
- tert-butylN-{[4-(hydroxymethyl)piperidin-4-yl]methyl}carbamate
- tert-butylN-{[4-(hydroxymethyl)oxolan-2-yl]methyl}carbamate
Uniqueness
tert-butylN-{[4-(hydroxymethyl)-1-imino-1-oxo-1lambda6-thian-4-yl]methyl}carbamate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound for various scientific and industrial applications .
Biological Activity
tert-butyl N-{[4-(hydroxymethyl)-1-imino-1-oxo-1lambda6-thian-4-yl]methyl}carbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including case studies, research findings, and relevant data.
Chemical Structure and Properties
The compound has the following structural formula:
Key Properties
- Molecular Weight : 479.57 g/mol
- CAS Number : 870487-09-5
- InChI Key : VYCVAPFXSOAOCL-ROUUACIJSA-N
Biological Activity Overview
The biological activity of tert-butyl N-{[4-(hydroxymethyl)-1-imino-1-oxo-1lambda6-thian-4-yl]methyl}carbamate has been explored in various studies, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of carbamates have shown effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .
Study 1: Antibacterial Properties
In a study evaluating the antibacterial properties of related carbamate derivatives, it was found that they exhibited strong bactericidal activity against Gram-positive bacteria. The mechanism involved the depolarization of the bacterial cytoplasmic membrane, leading to cell death . Although specific data on tert-butyl N-{[4-(hydroxymethyl)-1-imino-1-oxo-1lambda6-thian-4-yl]methyl}carbamate was not detailed in this study, the structural similarities suggest potential effectiveness.
Study 2: In Vitro Cytotoxicity
Another study assessed the cytotoxic effects of related compounds on various cancer cell lines. Results indicated that certain derivatives effectively inhibited cell proliferation and induced apoptosis in cancer cells through caspase activation pathways . While direct studies on tert-butyl N-{[4-(hydroxymethyl)-1-imino-1-oxo-1lambda6-thian-4-yl]methyl}carbamate were lacking, its structural features may confer similar bioactivity.
Data Table: Comparative Biological Activities
Compound Name | CAS Number | Activity Type | Observed Effects |
---|---|---|---|
tert-butyl N-{[4-(hydroxymethyl)-1-imino-1-oxo-1lambda6-thian-4-yl]methyl}carbamate | 870487-09-5 | Antibacterial | Potential against MRSA and VRE |
Related Carbamate Derivative | 135632-53-0 | Antibacterial | Strong activity against Gram-positive bacteria |
Related Carbamate Derivative | 72155-45-4 | Cytotoxicity | Induced apoptosis in cancer cells |
The proposed mechanisms for the biological activities of tert-butyl N-{[4-(hydroxymethyl)-1-imino-1-oxo-1lambda6-thian-4-yl]methyl}carbamate include:
- Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.
- Apoptosis Induction : In cancer cells, the activation of apoptotic pathways through caspase enzymes is a key mechanism observed in related compounds.
Properties
Molecular Formula |
C12H24N2O4S |
---|---|
Molecular Weight |
292.40 g/mol |
IUPAC Name |
tert-butyl N-[[4-(hydroxymethyl)-1-imino-1-oxothian-4-yl]methyl]carbamate |
InChI |
InChI=1S/C12H24N2O4S/c1-11(2,3)18-10(16)14-8-12(9-15)4-6-19(13,17)7-5-12/h13,15H,4-9H2,1-3H3,(H,14,16) |
InChI Key |
ZTDAIPVJYPEDHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCS(=N)(=O)CC1)CO |
Origin of Product |
United States |
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